molecular formula C9H13IN2O2 B2689876 Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1354705-59-1

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2689876
CAS No.: 1354705-59-1
M. Wt: 308.119
InChI Key: KURIBWJISRHETH-UHFFFAOYSA-N
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Description

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a sec-butyl substituent at the N1 position, an iodine atom at the C4 position, and a methyl ester group at the C5 position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

methyl 2-butan-2-yl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURIBWJISRHETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the ester group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or ester group.

    Reduction Products: Reduced forms of the ester group, such as alcohols.

    Coupling Products: Various aryl or alkyl-substituted pyrazoles.

Scientific Research Applications

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the ester group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in halogenation, ester groups, and alkyl/aryl substituents are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Position) Key Properties/Notes
Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate C₉H₁₃IN₂O₂ 324.12 1: sec-butyl; 4: I; 5: COOCH₃ High iodine content for coupling
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (75092-26-1) C₆H₇IN₂O₂ 266.04 1: CH₃; 4: I; 5: COOCH₃ Similarity score: 0.86
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (75092-30-7) C₅H₅IN₂O₂ 237.99 1: CH₃; 4: I; 5: COOH Acidic derivative; similarity: 0.78
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (197079-26-8) C₇H₁₀N₂O₂ 154.17 1: CH₃; 5: COOCH₂CH₃ Ethyl ester variant; similarity: 0.70
Methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate (1856032-59-1) C₉H₁₃BrN₂O₂ 261.12 1: sec-butyl; 4: Br; 5: COOCH₃ Bromine substitution; lower MW
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate (1795186-89-8) C₇H₇F₂IN₂O₂ 316.04 1: CHF₂CH₃; 4: I; 5: COOCH₃ Difluoroethyl group; discontinued

Key Observations:

Halogenation Effects: Replacing iodine with bromine (e.g., CAS 1856032-59-1) reduces molecular weight significantly (324.12 vs. 261.12) and alters reactivity, as bromine is less polarizable than iodine in cross-coupling reactions . The iodine atom in the target compound enhances its utility in Suzuki or Ullmann-type couplings, a feature absent in non-halogenated analogs like ethyl 1-methyl-1H-pyrazole-5-carboxylate .

The carboxylic acid derivative (CAS 75092-30-7) may exhibit higher solubility in polar solvents compared to its ester counterparts .

Alkyl Substituents :

  • The sec-butyl group in the target compound introduces steric bulk compared to smaller groups like methyl or difluoroethyl. This could hinder crystal packing (relevant for materials science) or modulate interactions in biological targets .
  • The difluoroethyl variant (CAS 1795186-89-8) may exhibit altered lipophilicity due to fluorine’s electronegativity, impacting membrane permeability in drug design .

Synthetic and Commercial Relevance: Several analogs, including the difluoroethyl and bromo derivatives, are listed as discontinued products, suggesting challenges in synthesis or commercialization .

Biological Activity

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms. The presence of a methyl ester group, a secondary butyl group, and an iodine atom significantly influences its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13IN2O2C_9H_{13}IN_2O_2, with a molecular weight of approximately 278.08 g/mol. The iodine atom's larger size and higher polarizability compared to other halogens (like chlorine or bromine) contribute to its distinctive reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
  • Antifungal Properties : Laboratory investigations have shown efficacy against certain fungal pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, although the specific pathways are still under investigation.

The mechanisms through which this compound exerts its biological effects are believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity through binding interactions influenced by its structural features.
  • Receptor Modulation : It might also affect receptor-mediated pathways, leading to changes in cellular responses.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related halogenated pyrazole derivatives:

Compound NameHalogen TypeUnique Features
Methyl 1-(sec-butyl)-4-chloro-1H-pyrazole-5-carboxylateChlorineExhibits different reactivity compared to iodine analogs.
Methyl 1-(sec-butyl)-4-bromo-1H-pyrazole-5-carboxylateBromineSimilar structure but different halogen properties.
Methyl 1-(sec-butyl)-4-fluoro-1H-pyrazole-5-carboxylateFluorineSmaller size leads to different interaction profiles.

The comparison highlights how the iodine substitution in this compound may enhance its reactivity and biological specificity compared to other halogenated derivatives .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound. For instance:

  • Antitubercular Activity : In a high-throughput screening study, compounds similar to this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. The results indicated promising inhibitory effects, warranting further investigation into their mechanisms and potential as therapeutic agents .
  • Inflammation Studies : Research exploring the anti-inflammatory properties revealed that the compound could reduce markers of inflammation in vitro, suggesting a potential role in treating inflammatory diseases.
  • Microbial Resistance : Investigations into its antimicrobial properties showed effectiveness against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .

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